

Foreword: Navigating Data Gaps in Chemical Toxicology

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Compound of Interest

Compound Name: (Methylthio)acetaldehyde

CAS No.: 23328-62-3

Cat. No.: B1246155

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In the landscape of chemical safety assessment, it is not uncommon to encounter substances with limited or non-existent toxicological data. **(Methylthio)acetaldehyde**, a compound of interest in various research and development sectors, falls into this category. This guide is crafted to address this critical information gap, providing a comprehensive toxicological evaluation through a scientifically robust read-across approach. As senior application scientists, our role extends beyond mere data presentation; it involves interpreting and contextualizing information to empower our peers in making informed decisions. This document, therefore, eschews a rigid template in favor of a narrative that logically builds a toxicological profile for **(Methylthio)acetaldehyde** by leveraging data from its parent compound, acetaldehyde, and a close structural analog, 3-(methylthio)propionaldehyde.

Introduction to (Methylthio)acetaldehyde

(Methylthio)acetaldehyde (CAS 23328-62-3), also known as 2-(methylsulfanyl)acetaldehyde, is an organic compound featuring both an aldehyde functional group and a methylthioether moiety.[1][2] Its chemical structure suggests a reactivity profile influenced by both these groups. While it is used as a flavoring agent in the food industry, its broader applications in research

and as a chemical intermediate necessitate a thorough understanding of its potential biological effects.

A review of publicly available toxicological literature reveals a significant scarcity of data for **(Methylthio)acetaldehyde**. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."^[3] However, for applications beyond flavoring or at higher concentrations, this evaluation is insufficient for a comprehensive risk assessment. This guide aims to construct a detailed toxicological profile by applying a read-across methodology, a cornerstone of modern toxicology for data-poor chemicals.^{[4][5]}

The Read-Across Approach: A Justified Strategy

The read-across approach is a toxicological principle that allows for the prediction of the properties of a "target" substance by using data from one or more structurally and metabolically similar "source" substances.^{[6][7]} The validity of this approach hinges on a clear and scientifically sound justification of the similarities between the target and source compounds.

For **(Methylthio)acetaldehyde**, we have selected two primary surrogate compounds:

- Acetaldehyde (CAS 75-07-0): The parent aldehyde without the methylthio group. Its extensive toxicological database provides a baseline for understanding the hazards associated with the aldehyde functional group, a key driver of reactivity and toxicity.^[8]
- 3-(Methylthio)propionaldehyde (Methional) (CAS 3268-49-3): A close structural analog that shares both the aldehyde and methylthioether functionalities, differing only in the position of the sulfur atom within the carbon chain. This makes it an excellent candidate for understanding how the presence of the methylthio group might modulate the toxicity of the aldehyde.^{[9][10]}

By comparing the toxicological profiles of these two compounds, we can extrapolate the likely hazards of **(Methylthio)acetaldehyde** with a reasonable degree of scientific confidence.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a substance are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its toxicity. The table below compares key

properties of the three compounds.

Property	(Methylthio)acetaldehyde	Acetaldehyde	3-(Methylthio)propionaldehyde
CAS Number	23328-62-3	75-07-0	3268-49-3
Molecular Formula	C ₃ H ₆ OS	C ₂ H ₄ O	C ₄ H ₈ OS
Molecular Weight	90.15 g/mol [2]	44.05 g/mol	104.17 g/mol
Boiling Point	125-138 °C[2]	20.2 °C	165 °C
Appearance	Colorless to pale yellow liquid[1]	Colorless liquid	Colorless to amber liquid
Odor	Sulfur-like, garlic-like[1]	Pungent, fruity	Pungent, foul

Metabolism and Toxicokinetics: The Bioactivation and Detoxification Nexus

The toxicity of aldehydes is intrinsically linked to their metabolism. The aldehyde group is highly reactive and can form adducts with cellular macromolecules, including DNA and proteins, which is a primary mechanism of their toxicity.[8]

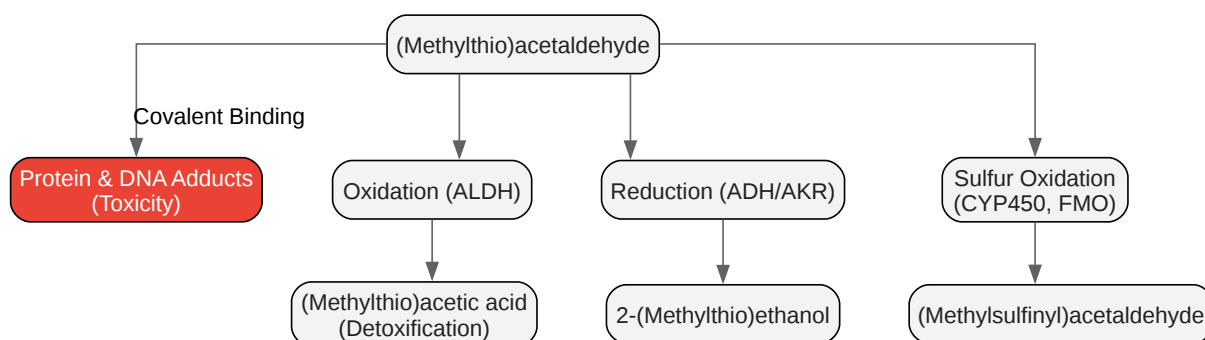
Predicted Metabolic Pathways

It is anticipated that **(Methylthio)acetaldehyde** will follow metabolic pathways common to other short-chain aldehydes. The primary routes of metabolism are oxidation and reduction, catalyzed by aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs), respectively.

- Oxidation: The principal detoxification pathway for aldehydes is oxidation to the corresponding carboxylic acid, which is generally less reactive and less toxic. **(Methylthio)acetaldehyde** is expected to be oxidized to (methylthio)acetic acid. This reaction is primarily catalyzed by mitochondrial ALDHs.

- Reduction: Aldehydes can also be reduced to their corresponding alcohols. In this case, **(Methylthio)acetaldehyde** would be reduced to 2-(methylthio)ethanol.
- Glutathione Conjugation: The reactive aldehyde group can also be conjugated with glutathione (GSH), a key cellular antioxidant, either directly or enzymatically, to facilitate its elimination.
- Sulfur Oxidation: The methylthioether group may undergo oxidation to form the corresponding sulfoxide and sulfone metabolites.

The balance between these activation (adduct formation) and detoxification (oxidation, reduction, conjugation) pathways determines the ultimate toxic potential of the compound.



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Caption: Predicted metabolic pathways of **(Methylthio)acetaldehyde**.

Toxicological Profile: A Read-Across Assessment

This section details the toxicological profile of **(Methylthio)acetaldehyde** by synthesizing data from acetaldehyde and 3-(methylthio)propionaldehyde.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

Endpoint	Acetaldehyde	3-(Methylthio)propionaldehyde
Oral LD ₅₀ (rat)	660 - 1930 mg/kg[11][12]	700 mg/kg[13]
Dermal LD ₅₀ (rabbit)	3540 mg/kg[11]	748-833 mg/kg[13]
Inhalation LC ₅₀ (rat)	13,300 ppm (4h)[11][12]	> 4.84 mg/L (4h)

Analysis and Read-Across:

- Oral: Both acetaldehyde and 3-(methylthio)propionaldehyde exhibit moderate acute oral toxicity. The similarity in their LD₅₀ values suggests that the presence of the methylthio group does not drastically alter the acute oral toxicity. Therefore, **(Methylthio)acetaldehyde** is predicted to have moderate acute oral toxicity.
- Dermal: There is a notable difference in dermal toxicity, with 3-(methylthio)propionaldehyde being significantly more toxic than acetaldehyde. This suggests that the methylthio group may enhance dermal absorption or local toxicity. Consequently, **(Methylthio)acetaldehyde** should be considered to have moderate to high acute dermal toxicity.
- Inhalation: Acetaldehyde has low acute inhalation toxicity. While the data for 3-(methylthio)propionaldehyde is a "greater than" value, it does not indicate high toxicity. **(Methylthio)acetaldehyde** is predicted to have low to moderate acute inhalation toxicity.

Skin and Eye Irritation

These studies evaluate the potential of a substance to cause reversible inflammatory changes to the skin and eyes.

Endpoint	Acetaldehyde	3-(Methylthio)propionaldehyde
Skin Irritation (rabbit)	Slight to mild irritant[11][14]	Irritating[13]
Eye Irritation (rabbit)	Severe irritant[15]	Risk of serious damage to eyes[13]

Analysis and Read-Across:

Both acetaldehyde and its methylthio- analog are irritants. Acetaldehyde is a known severe eye irritant, and 3-(methylthio)propionaldehyde is also reported to pose a serious risk of eye damage. Both are skin irritants. The aldehyde functional group is a primary driver of this irritant effect. Therefore, **(Methylthio)acetaldehyde** is predicted to be a skin and eye irritant, with a potential for severe eye irritation.

Skin Sensitization

Skin sensitization is an immune-mediated allergic contact dermatitis.

Endpoint	Acetaldehyde	3-(Methylthio)propionaldehyde
Skin Sensitization	Shown to be a contact allergen in guinea pigs[16]	May cause an allergic skin reaction (Guinea Pig Maximization Test)[13]

Analysis and Read-Across:

Both source compounds have demonstrated a potential for skin sensitization in animal models. The ability of aldehydes to form haptens by binding to skin proteins is a well-understood mechanism for inducing sensitization. It is therefore prudent to assume that **(Methylthio)acetaldehyde** is a potential skin sensitizer.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects.

Assay Type	Acetaldehyde	3-(Methylthio)propionaldehyde
Bacterial Reverse Mutation (Ames)	Mutagenic in some strains	Not mutagenic in S. typhimurium strains
In Vitro Chromosome Aberration	Induces chromosomal aberrations[17]	Not available
In Vitro Mammalian Cell Gene Mutation	Mutagenic	Positive in mouse lymphoma assay (primarily clastogenic)
In Vivo Micronucleus Test	Positive in some studies[11]	Positive in male mice via inhalation

Analysis and Read-Across:

Acetaldehyde is a well-established genotoxic agent, capable of inducing DNA adducts, single- and double-strand breaks, and chromosomal aberrations.[17][18] 3-(Methylthio)propionaldehyde was negative in the Ames test but showed evidence of clastogenicity (chromosome damage) in mammalian cell and in vivo micronucleus assays. The positive findings for both analogs, particularly in mammalian systems where metabolic activation is more representative of human physiology, raise a concern for **(Methylthio)acetaldehyde**. The reactive aldehyde group is the primary structural alert for genotoxicity. Therefore, **(Methylthio)acetaldehyde** should be considered a potential genotoxic agent, with a likely clastogenic mode of action.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer with long-term exposure.

Finding	Acetaldehyde	3-(Methylthio)propionaldehyde
Carcinogenicity Classification	IARC Group 1 (in alcoholic beverages) & Group 2B (as a chemical)[19][20]	No data available; not identified as a carcinogen by IARC[13]
Animal Studies	Sufficient evidence: Nasal tumors in rats, laryngeal tumors in hamsters (inhalation) [19][21]	No data available

Analysis and Read-Across:

Acetaldehyde is a confirmed animal carcinogen and is classified as a human carcinogen in the context of alcoholic beverage consumption.[19] Its genotoxicity is a key mechanism underlying its carcinogenicity. Given the structural similarity and the genotoxic potential predicted for **(Methylthio)acetaldehyde**, a concern for carcinogenicity cannot be dismissed. In the absence of specific data, **(Methylthio)acetaldehyde** should be treated as a potential carcinogen, warranting careful handling to minimize long-term exposure.

Reproductive and Developmental Toxicity

These studies investigate adverse effects on sexual function and fertility, as well as on the development of the offspring.

Endpoint	Acetaldehyde	3-(Methylthio)propionaldehyde
Reproductive Toxicity	NOAEL > 400 mg/kg/day (rat) [11]	No adverse effects on gonads in a 28-day study
Developmental Toxicity	Potential developmental toxin at high doses in animal studies[22][23]	NOAEL of 127.8 ppm (inhalation, rat) for developmental toxicity[24]

Analysis and Read-Across:

Acetaldehyde has shown developmental effects in animals, though typically at high doses that also cause maternal toxicity.[23] A recent evaluation suggests a NOAEL of >400 mg/kg/day for reproductive and developmental toxicity in rats.[11] A developmental toxicity study on 3-(methylthio)propionaldehyde via inhalation did not show adverse effects on development even at maternally toxic concentrations.[24] Based on this, **(Methylthio)acetaldehyde** is not expected to be a potent reproductive or developmental toxicant, but adverse effects cannot be ruled out at high exposure levels that induce significant maternal toxicity.

Experimental Methodologies: Ensuring Self-Validating Systems

The trustworthiness of toxicological data relies on the use of standardized and validated experimental protocols. The following sections describe the methodologies for key assays, based on OECD guidelines, which represent the international standard for regulatory toxicology.

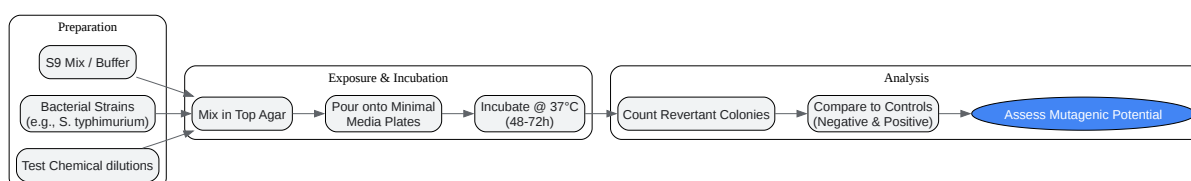
Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Causality and Rationale: This test is a primary screen for genotoxicity. It uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[11] The assay detects whether a chemical can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking that amino acid. The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical because some chemicals only become mutagenic after being metabolized.[7]

Step-by-Step Methodology:

- Preparation: Prepare various concentrations of **(Methylthio)acetaldehyde**.
- Exposure (Plate Incorporation Method):

- Mix the test chemical, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without S9) in molten top agar.
- Pour this mixture onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate.
- Validation: A positive result is a concentration-dependent increase in the number of revertant colonies compared to the negative control (solvent only), typically a doubling or more. Positive controls with known mutagens must be run in parallel to validate the assay's sensitivity.



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Caption: Workflow for the OECD 471 Bacterial Reverse Mutation Assay.

Protocol: In Vitro Chromosomal Aberration Test - OECD 473

Causality and Rationale: This assay identifies clastogens, agents that cause structural damage to chromosomes.[19] Cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are exposed to the test chemical.[25] After exposure, cells are arrested in

metaphase, a stage of cell division where chromosomes are condensed and visible. The chromosomes are then examined microscopically for structural abnormalities like breaks, gaps, and exchanges. This test is a direct measure of a chemical's ability to damage the integrity of the genetic blueprint.[15]

Step-by-Step Methodology:

- Cell Culture: Culture mammalian cells to a suitable density.
- Exposure: Treat the cell cultures with at least three concentrations of **(Methylthio)acetaldehyde**, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).
- Recovery: Remove the test chemical and allow the cells to grow for a period equivalent to about 1.5 normal cell cycle lengths.
- Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours.
- Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the slides (e.g., with Giemsa).
- Scoring: Microscopically analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations.
- Validation: A positive result is a statistically significant, concentration-dependent increase in the percentage of cells with aberrations compared to the solvent control.

Conclusion and Risk Assessment Summary

While specific toxicological data for **(Methylthio)acetaldehyde** are scarce, a read-across analysis using its parent compound, acetaldehyde, and its structural analog, 3-(methylthio)propionaldehyde, provides a strong basis for a preliminary hazard assessment.

(Methylthio)acetaldehyde should be regarded as a substance with:

- Moderate acute toxicity via oral and dermal routes.

- A high potential to be a skin and eye irritant, with the possibility of causing serious eye damage.
- A likely skin sensitizer.
- A potential genotoxic agent, likely acting through a clastogenic mechanism.
- A potential carcinogen, warranting precautions to minimize long-term exposure.
- Low concern for reproductive and developmental toxicity at non-maternally toxic doses.

For professionals in research and drug development, this profile underscores the need for stringent safety protocols when handling **(Methylthio)acetaldehyde**. This includes the use of appropriate personal protective equipment (gloves, eye protection), handling in well-ventilated areas or fume hoods, and implementing procedures to minimize the risk of spills and long-term, low-level exposure. The potential for genotoxicity and carcinogenicity, inferred from its structural alerts and the properties of its analogs, should be the primary driver of risk management strategies.

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